molecular formula C16H17Cl2NO2 B1389252 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline CAS No. 1040690-50-3

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline

Cat. No.: B1389252
CAS No.: 1040690-50-3
M. Wt: 326.2 g/mol
InChI Key: SKZXZRSQKODTNR-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a methoxy group at the 4 position of the phenoxy group, and a propyl chain linking the phenoxy group to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 2,4-dichloroaniline, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting amine is then alkylated with 4-methoxyphenoxypropyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Halogen atoms (chlorine) on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.

    Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying the compound’s biological activity.

    Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A simpler derivative with two chlorine atoms on the benzene ring.

    4-Methoxyphenoxypropylamine: Lacks the chlorine atoms but has a similar propylamine linkage.

    2,4-Dichlorophenoxyacetic acid: A related compound used as a herbicide.

Uniqueness

2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c1-11(21-14-6-4-13(20-2)5-7-14)10-19-16-8-3-12(17)9-15(16)18/h3-9,11,19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZXZRSQKODTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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